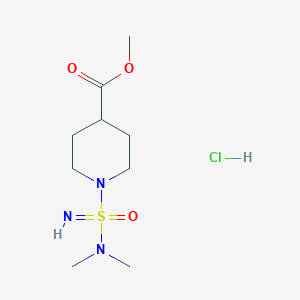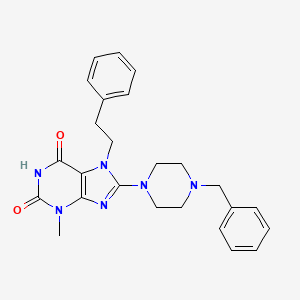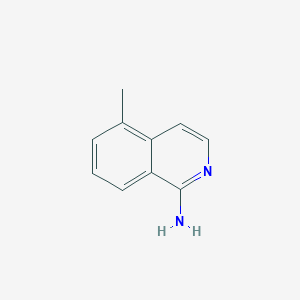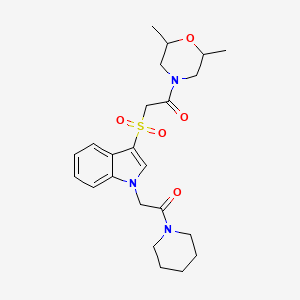
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-methyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-methyloxalamide" is a structurally unique molecule that appears to be related to the field of medicinal chemistry, particularly focusing on the modification of indole derivatives to achieve certain biological activities. Indole derivatives are a significant class of compounds in medicinal chemistry due to their presence in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One such method is the asymmetric N-hydroxyalkylation of indoles with ethyl glyoxalates, catalyzed by a chiral phosphoric acid, as described in the synthesis of chiral N,O-aminal indole derivatives . This method provides a direct strategy for accessing α-chiral indole derivatives with good to excellent enantioselectivities. Although the specific synthesis of "this compound" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
Indole derivatives often exhibit complex molecular structures that can engage in various intermolecular interactions. For instance, hydrogen bonding plays a crucial role in the molecular structure of related compounds, such as N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]malonamide, which features a three-dimensional supramolecular framework formed by strong hydrogen bonds . These interactions are essential for the stability and biological activity of such molecules.
Chemical Reactions Analysis
Indole derivatives can undergo a range of chemical reactions. For example, the synthesis of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . This suggests that the compound may also be amenable to similar condensation reactions, potentially leading to a variety of biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure and the presence of functional groups. The antioxidant activity of certain indole derivatives has been evaluated, revealing that the attachment of specific substituents, such as halogens, can significantly enhance their activity . This indicates that the physical and chemical properties of "this compound" would likely be influenced by its own unique substituents, potentially leading to interesting biological properties.
Propiedades
IUPAC Name |
N'-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-15-13(19)14(20)16-7-12(18)10-8-17(2)11-6-4-3-5-9(10)11/h3-6,8,12,18H,7H2,1-2H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVVNDXBMDEPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CN(C2=CC=CC=C21)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one](/img/structure/B3020240.png)




![ethyl 5-ethyl-2-[[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B3020249.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylbenzamide](/img/structure/B3020250.png)




![(3Z)-1-acetyl-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3020261.png)
